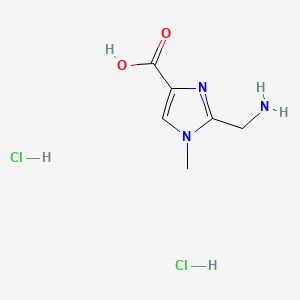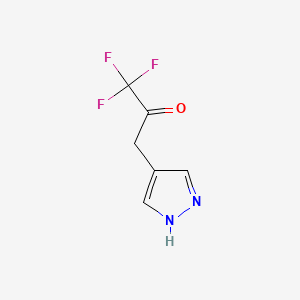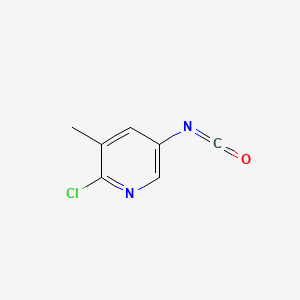
2-(2-cyclopentylethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-cyclopentylethoxy)acetic acid, also known as 2-CEA, is a cyclopentyl ester of acetic acid and is a synthetic compound that is used in various scientific research applications. It is a colorless, crystalline solid that has a melting point of approximately 146-148°C and a boiling point of approximately 249°C. It is insoluble in water, but soluble in organic solvents such as ethanol and methanol. 2-CEA has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research.
科学研究应用
2-(2-cyclopentylethoxy)acetic acid has a variety of applications in scientific research. It is used as a substrate for the synthesis of a number of biologically active compounds, such as the antifungal agent clotrimazole. It is also used as a substrate for the synthesis of certain drugs, such as the anti-inflammatory drug celecoxib. In addition, this compound is used in the synthesis of a number of other compounds, including the anticonvulsant drug phenytoin and the antidepressant drug paroxetine.
作用机制
2-(2-cyclopentylethoxy)acetic acid is used as a substrate in the synthesis of a number of biologically active compounds, and its mechanism of action is related to its ability to act as a proton donor or acceptor. It is able to donate protons to or accept protons from other molecules, which can result in a change in the structure and/or activity of the molecule. This ability to donate or accept protons is the basis for its use in the synthesis of a number of biologically active compounds.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have a stimulatory effect on the activity of certain enzymes, such as glutathione S-transferase and cytochrome P450. In addition, this compound has been shown to have an inhibitory effect on the activity of certain hormones, such as estradiol and testosterone.
实验室实验的优点和局限性
The main advantage of using 2-(2-cyclopentylethoxy)acetic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize, making it a convenient substrate for the synthesis of a number of biologically active compounds. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable and can decompose over time.
未来方向
The use of 2-(2-cyclopentylethoxy)acetic acid in scientific research is likely to continue to grow in the future. It has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research. It is also a relatively inexpensive and readily available compound, making it an attractive option for laboratory experiments. In addition, further research is likely to be conducted to explore the biochemical and physiological effects of this compound and to identify new applications for this compound.
合成方法
2-(2-cyclopentylethoxy)acetic acid can be synthesized by reacting cyclopentanol with acetic acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic, and the product is a colorless, crystalline solid. The yield of this compound is typically around 90%.
属性
IUPAC Name |
2-(2-cyclopentylethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-9(11)7-12-6-5-8-3-1-2-4-8/h8H,1-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQWYIXTINCBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)




![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)




